2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol
Description
2-{4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol is a structurally complex organic compound featuring a piperazine core linked to a substituted benzenesulfonyl group and an ethanol moiety. The benzenesulfonyl group is substituted with bromine, methyl, and isopropyl groups at positions 4, 5, and 2, respectively. This arrangement confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions. The compound’s molecular formula is inferred as C₁₇H₂₄BrN₂O₃S, with a molecular weight of approximately 425.35 g/mol (estimated from analogous structures in ).
The ethan-1-ol moiety may improve hydrophilicity, aiding pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O3S/c1-12(2)14-11-15(17)13(3)10-16(14)23(21,22)19-6-4-18(5-7-19)8-9-20/h10-12,20H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOWVDNUNOUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonation of 4-bromo-5-methyl-2-(propan-2-yl)benzene to form the corresponding benzenesulfonyl chloride.
Piperazine Substitution: The benzenesulfonyl chloride is then reacted with piperazine under basic conditions to form the sulfonyl piperazine intermediate.
Hydroxylation: Finally, the intermediate is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of substituents on the benzenesulfonyl-piperazine scaffold. Below is a comparative analysis with structurally related piperazine derivatives:
Impact of Substituents on Properties
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine (e.g., ’s chloro analog shows reduced reactivity).
- Ethan-1-ol vs. Ketone : The hydroxyl group in the target compound improves solubility over ketone-containing analogs (), critical for oral bioavailability.
- Propan-2-yl vs.
Biological Activity
The compound 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest possible interactions with various biological targets, particularly in the realms of antimicrobial and anticancer activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.3 g/mol. The structure includes a brominated aromatic ring, a sulfonyl group, and a piperazine moiety, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H24BrN2O2S |
| Molecular Weight | 374.3 g/mol |
| CAS Number | 1018130-45-4 |
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of bromine to the aromatic ring.
- Sulfonylation : Addition of a sulfonyl group using sulfonyl chloride.
- Piperazine Coupling : Reaction with piperazine under coupling conditions using agents like EDC·HCl.
These synthetic routes are crucial for obtaining the desired compound with high purity and yield.
Antimicrobial Activity
Research indicates that compounds containing piperazine and sulfonyl groups often exhibit antimicrobial properties. The specific compound has been evaluated for its in vitro antibacterial activity against various strains:
| Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Good |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
In a study assessing related piperazine derivatives, compounds similar to our target demonstrated significant antimicrobial effects, suggesting that our compound may have comparable or enhanced activity due to its unique substituents .
Anticancer Potential
The mechanism of action for compounds like this compound may involve modulation of cellular pathways associated with cancer cell proliferation. The sulfonyl group can act as an electrophile, potentially interacting with nucleophilic sites in biological molecules, which is crucial for anticancer activity .
In preliminary studies, piperazine derivatives have shown promise as potential anticancer agents by inhibiting tumor growth in various cancer cell lines .
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:
- Study on Antimicrobial Properties : A series of piperazine derivatives were synthesized and tested for their antimicrobial activity. Compounds with similar structural features showed promising results against Gram-positive bacteria .
- Anticancer Activity Assessment : Research involving piperazine-based compounds indicated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
